molecular formula C24H17Cl3NP B083865 Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- CAS No. 14796-92-0

Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-

Cat. No. B083865
CAS RN: 14796-92-0
M. Wt: 456.7 g/mol
InChI Key: GRQYIMKVDZBQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-, also known as PCPPI, is a highly reactive and versatile compound used in various scientific research applications. This chemical is synthesized through a complex process that involves the use of various reagents and reaction conditions. PCPPI exhibits unique biochemical and physiological effects, making it an important tool in the field of chemistry and biology.

Scientific Research Applications

Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is widely used in scientific research due to its unique properties. It is used as a catalyst in various chemical reactions, including polymerization, oxidation, and reduction reactions. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is also used in the synthesis of various organic compounds, such as heterocycles, amino acids, and peptides. Additionally, Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is used in the preparation of metal complexes and as a ligand in coordination chemistry.

Mechanism Of Action

The mechanism of action of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is not fully understood, but it is believed to involve the transfer of electrons between the phosphorus and nitrogen atoms. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- is a strong electron acceptor, and it can react with various nucleophiles, including amines, alcohols, and thiols. The reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- makes it an important tool in the study of chemical reactions and mechanisms.

Biochemical And Physiological Effects

Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- exhibits unique biochemical and physiological effects, making it an important tool in the field of biology. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- in lab experiments include its high reactivity and versatility. Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- can be used in various chemical reactions, and it can be easily synthesized from readily available reagents. However, the high reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- also poses a challenge, as it requires careful handling and storage to prevent decomposition or reaction with other compounds.

Future Directions

There are many potential future directions for the study of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-. One area of research is the development of new synthetic methods for Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- and its derivatives. Additionally, the study of the mechanism of action of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- and its effects on various biological systems is an important area of research. Finally, the potential applications of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- in drug discovery and development are an exciting area of research, with the potential to lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- involves the reaction of tris(p-chlorophenyl)phosphine with N-phenylisocyanate in the presence of a base. The reaction produces Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl- as a white solid that is highly reactive and sensitive to air and moisture. The synthesis process requires careful handling and strict adherence to safety protocols due to the high reactivity of Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-.

properties

CAS RN

14796-92-0

Product Name

Phosphine imide, P,P,P-tris(p-chlorophenyl)-N-phenyl-

Molecular Formula

C24H17Cl3NP

Molecular Weight

456.7 g/mol

IUPAC Name

tris(4-chlorophenyl)-phenylimino-λ5-phosphane

InChI

InChI=1S/C24H17Cl3NP/c25-18-6-12-22(13-7-18)29(23-14-8-19(26)9-15-23,24-16-10-20(27)11-17-24)28-21-4-2-1-3-5-21/h1-17H

InChI Key

GRQYIMKVDZBQTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=P(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N=P(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

synonyms

N-Phenyltris(p-chlorophenyl)phosphine imide

Origin of Product

United States

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